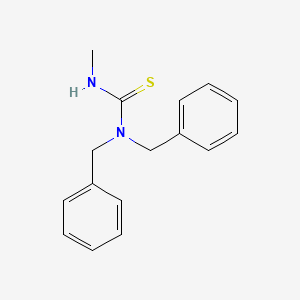
1,1-Dibenzyl-3-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-二苄基-3-甲基硫脲是一种有机硫化合物,分子式为C₁₆H₁₈N₂S。它是一种硫脲衍生物,其特征在于硫脲核心上连接有两个苄基和一个甲基。
准备方法
合成路线和反应条件: 1,1-二苄基-3-甲基硫脲可以通过苄胺与甲基异硫氰酸酯反应合成。该反应通常包括以下步骤:
反应装置: 在配备有搅拌器、回流冷凝器和滴液漏斗的三口烧瓶中,将苄胺加入到甲基异硫氰酸酯溶液中。
反应条件: 将混合物在回流条件下搅拌加热特定时间,通常约1-2小时。
产物分离: 反应完成后,将混合物冷却,并通过过滤和从适当溶剂(如乙醇)中重结晶分离产物。
工业生产方法: 虽然关于1,1-二苄基-3-甲基硫脲的具体工业生产方法没有得到广泛的记录,但一般方法包括扩大实验室合成工艺。这包括优化反应条件、使用更大的反应容器以及采用连续流动技术来提高效率和产量。
化学反应分析
反应类型: 1,1-二苄基-3-甲基硫脲会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或过酸等氧化剂氧化生成亚砜或砜。
还原: 还原反应可以使用锂铝氢化物等还原剂将硫脲部分转化为硫醇或胺衍生物。
取代: 亲核取代反应可以在苄基位置发生,导致形成取代的衍生物。
常用试剂和条件:
氧化: 过氧化氢、过酸和其他氧化剂,在温和到中等条件下。
还原: 锂铝氢化物、硼氢化钠和其他还原剂,在受控条件下。
取代: 卤化物、胺和硫醇等亲核试剂,在合适催化剂存在下或碱性条件下。
主要生成产物:
氧化: 亚砜和砜。
还原: 硫醇或胺衍生物。
取代: 取代的苄基衍生物。
科学研究应用
1,1-二苄基-3-甲基硫脲在科学研究中有多种应用,包括:
化学: 用作有机合成中制备各种硫脲衍生物的试剂。
生物学: 研究其作为酶抑制剂的潜力,特别是在抑制乙酰胆碱酯酶和丁酰胆碱酯酶方面的研究。
医药: 探索其潜在的治疗应用,包括通过抑制沉默信息调节蛋白 1 (SIRT1) 酶来发挥抗癌作用。
工业: 用于开发用于检测汞等有毒金属的传感器。
作用机制
1,1-二苄基-3-甲基硫脲的作用机制包括其与特定分子靶标和途径的相互作用:
酶抑制: 该化合物通过与乙酰胆碱酯酶和丁酰胆碱酯酶等酶的活性位点结合来抑制这些酶,从而阻止神经递质的分解。
抗癌活性: 它抑制 SIRT1 酶,SIRT1 酶通过去乙酰化组蛋白和非组蛋白来参与肿瘤进展,导致基因表达和细胞周期调控发生改变。
类似化合物:
- 1-异丁基-3-环己基硫脲
- 1-叔丁基-3-环己基硫脲
- 1-(3-氯苯基)-3-环己基硫脲
- 1-(1,1-二丁基)-3-苯基硫脲
- 1-(2-氯苯基)-3-苯基硫脲
- 1-(4-氯苯基)-3-苯基硫脲
比较: 1,1-二苄基-3-甲基硫脲由于其独特的取代模式而独一无二,该模式赋予其独特的化学和生物学特性。与其他硫脲衍生物相比,它表现出增强的酶抑制和潜在的抗癌活性,使其成为进一步研究和开发的宝贵化合物。
相似化合物的比较
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Comparison: 1,1-Dibenzyl-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits enhanced enzyme inhibition and potential anticancer activity, making it a valuable compound for further research and development.
属性
分子式 |
C16H18N2S |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-methylthiourea |
InChI |
InChI=1S/C16H18N2S/c1-17-16(19)18(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19) |
InChI 键 |
DXSZIMFJWIEWOM-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
